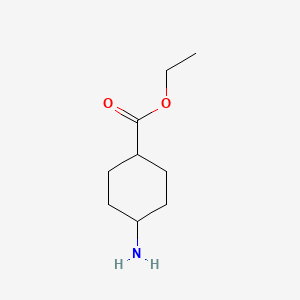

Ethyl 4-aminocyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Chemical Building Block and Intermediate in Organic Synthesis

Ethyl 4-aminocyclohexanecarboxylate serves as a fundamental component in the synthesis of a wide array of organic molecules. alfa-chemistry.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a diverse range of chemical transformations. This makes it an attractive starting material for medicinal chemists and researchers in materials science.

The utility of this compound as a building block is highlighted by its role in the synthesis of various biologically active compounds and pharmaceutical intermediates. For instance, it is a precursor in the creation of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the management of diabetes. google.com The cyclohexane (B81311) scaffold provides a rigid framework that can be strategically functionalized to achieve desired biological activities.

As an intermediate, this compound undergoes several types of chemical reactions:

Amide Bond Formation: The amino group readily reacts with carboxylic acids or their derivatives to form amides, a common linkage in many pharmaceutical compounds.

N-Alkylation and N-Arylation: The nitrogen atom can be substituted with various alkyl or aryl groups to modify the compound's properties.

Ester Hydrolysis and Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used for further coupling reactions.

Reduction: The ester group can be reduced to an alcohol, providing another point for chemical diversification.

Detailed Research Findings

The synthesis of complex molecules often relies on the strategic use of versatile building blocks like this compound. Research has demonstrated its application in the preparation of potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. lookchem.com In these syntheses, the cyclohexane ring of the starting material provides a key structural element that influences the binding of the final compound to the kinase.

Furthermore, this compound is used in the synthesis of terfenadine (B1681261) analogs to study their contribution to hERG binding and antihistamine activity. chemicalbook.com By incorporating the cyclohexyl group, researchers can probe the structure-activity relationships of these molecules.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H17NO2 | |

| Molecular Weight | 171.24 g/mol | scbt.com |

| Boiling Point | 139-140 °C (13 Torr) | lookchem.com |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | lookchem.com |

| Refractive Index | 1.469 | lookchem.com |

| pKa | 10.36 ± 0.70 (Predicted) | lookchem.com |

Isomeric Considerations: the Role of Cis and Trans Isomers in Research

Established Synthetic Routes to this compound

The synthesis of this compound can be broadly categorized into two main strategies: esterification of a pre-existing amino-substituted cyclohexanecarboxylic acid or amination of a cyclohexanecarboxylate (B1212342) precursor.

Esterification Pathways

Esterification represents a direct and common method for the synthesis of this compound, typically starting from 4-aminocyclohexanecarboxylic acid. The Fischer-Speier esterification is a widely employed technique. scirp.org This acid-catalyzed reaction involves heating the amino acid in an excess of ethanol (B145695). scirp.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. scirp.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and any water formed is often removed. masterorganicchemistry.com

A typical procedure involves refluxing 4-aminocyclohexanecarboxylic acid in ethanolic hydrogen chloride. scielo.br After the reaction, the solvent is evaporated under reduced pressure to yield the crude ethyl ester hydrochloride. scielo.br The free ester can then be obtained by neutralization.

Another approach involves the protection of the amino group prior to esterification, especially when the reaction conditions might lead to side reactions involving the amino group. scirp.org For instance, the amino group can be protected as a tert-butoxycarbonyl (Boc) derivative. googleapis.com The resulting N-Boc-4-aminocyclohexanecarboxylic acid can then be esterified, followed by deprotection to yield the final product.

The stereochemistry of the starting 4-aminocyclohexanecarboxylic acid is crucial as it dictates the stereochemistry of the final ester product. Both cis- and trans-isomers of this compound can be synthesized using the corresponding isomer of the starting acid. researchgate.net

Amination Approaches

Amination strategies typically begin with a cyclohexane ring already containing the ethyl carboxylate group. A common precursor for this route is ethyl 4-oxocyclohexanecarboxylate (B1232831). researchgate.netnih.govchemicalbook.com

One of the primary amination methods is reductive amination . This process involves the reaction of ethyl 4-oxocyclohexanecarboxylate with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. A new synthetic route for tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate. researchgate.net This starting material is converted to its cyanohydrin, which is then dehydrated and saponified. researchgate.net The subsequent reductive amination is carried out in methanolic ammonium (B1175870) hydroxide (B78521) over a Raney nickel catalyst to yield a mixture of aminomethyl-cyclohexene-carboxylic acid and its saturated analogue. researchgate.net Further hydrogenation yields the desired product. researchgate.net

Another significant amination approach is the Hoffmann rearrangement . A patented process describes the synthesis of the trans-ester from a compound of formula (II) through a Hoffmann rearrangement, with an optional transesterification step. google.com This method is noted for producing the ester in its essentially trans form in a limited number of steps with high yields. google.com

Catalytic hydrogenation of an aromatic precursor is also a viable route. For example, ethyl p-aminobenzoate can be hydrogenated under pressure using a platinum oxide catalyst in absolute ethanol to produce this compound. This method often results in a mixture of cis and trans isomers, the ratio of which can be influenced by the reaction conditions. google.com

Preparation of Hydrochloride Salts of this compound

The hydrochloride salt of this compound is a common and stable form of the compound. chemicalbook.com It is often the direct product of esterification reactions when hydrochloric acid is used as the catalyst. scielo.br

A general method for the preparation of amino acid ester hydrochlorides involves dissolving the amino acid in ethanolic hydrogen chloride and refluxing the mixture. scielo.br After the reaction is complete, the solvent is removed under reduced pressure to give the crude ethyl ester hydrochloride. scielo.br This crude product can then be purified by recrystallization, for example, by dissolving it in a minimal amount of absolute alcohol and then adding ether to induce precipitation. scielo.br

Alternatively, if the free base of this compound has been synthesized, it can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as ethanol or diethyl ether. The salt typically precipitates out of the solution and can be collected by filtration.

The table below summarizes some of the synthetic approaches and key reagents involved in the preparation of this compound and its salts.

| Starting Material | Key Reagents/Reaction Type | Product | Reference |

| 4-Aminocyclohexanecarboxylic acid | Ethanol, Acid Catalyst (e.g., HCl, H₂SO₄) / Fischer Esterification | This compound | scirp.orgmasterorganicchemistry.comscielo.br |

| Ethyl 4-oxocyclohexanecarboxylate | Sodium cyanide, POCl₃/Pyridine, Methanolic KOH, Raney Nickel, H₂/Pd-C / Reductive Amination | Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids | researchgate.net |

| Diester of trans-1,4-cyclohexanedicarboxylic acid | Hoffmann Rearrangement | trans-Ethyl 4-aminocyclohexanecarboxylate | google.com |

| p-Aminobenzoic acid | Catalytic Hydrogenation (e.g., Ru/C) | cis/trans mixture of 4-aminocyclohexanecarboxylic acid | google.com |

| Isonipecotic acid | Thionyl chloride, Ethanol | Ethyl 4-piperidinecarboxylate | chemicalbook.com |

| 4-Aminocyclohexanecarboxylic acid | Ethanolic Hydrogen Chloride | This compound hydrochloride | scielo.br |

Chemical Reactivity and Derivatization Strategies

Amine-Based Reactions: Nucleophilic Substitution Reactions

The primary amine group in ethyl 4-aminocyclohexanecarboxylate is a potent nucleophile, readily participating in nucleophilic substitution reactions. libretexts.orgsavemyexams.com This reactivity allows for the introduction of a wide variety of substituents at the 4-position of the cyclohexane (B81311) ring.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to attack electrophilic centers. chemguide.co.uk For instance, it can react with alkyl halides to form secondary amines. In this reaction, the amine displaces the halide ion from the alkyl halide. libretexts.org However, this reaction can be prone to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, as the newly formed secondary and tertiary amines are often more nucleophilic than the starting primary amine. libretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia (B1221849) can be used. savemyexams.comchemguide.co.uk

A common and more controlled method for amine derivatization is acylation to form amides. This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides. youtube.com The reaction is generally high-yielding and avoids the issue of over-alkylation. The resulting amides are often stable, crystalline solids, which can be useful for purification and characterization.

Another important nucleophilic substitution reaction involving the amine group is the Gabriel synthesis, which provides a reliable method for preparing primary amines while avoiding over-alkylation. libretexts.org This method involves the use of phthalimide (B116566) as an ammonia surrogate. libretexts.org

| Reaction Type | Reagent | Product Type | Key Features |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Prone to over-alkylation. libretexts.orgchemguide.co.uk |

| Acylation | Acyl Chloride/Anhydride | Amide | Generally high-yielding and clean. youtube.com |

| Gabriel Synthesis | Phthalimide | Primary Amine | Avoids over-alkylation. libretexts.org |

Ester-Based Transformations: Hydrolysis and Transesterification

The ethyl ester group of this compound can undergo hydrolysis or transesterification, providing pathways to the corresponding carboxylic acid or different esters, respectively.

Hydrolysis of the ester to the carboxylic acid, 4-aminocyclohexanecarboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. This involves treating the ester with a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org In an acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. wikipedia.org In a base-catalyzed reaction, the alkoxide of the desired alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.orgmasterorganicchemistry.com

| Transformation | Reagents | Product | Driving Force |

| Hydrolysis (Basic) | Strong Base (e.g., NaOH), then Acid | 4-Aminocyclohexanecarboxylic acid | Irreversible formation of carboxylate salt |

| Transesterification | Alcohol, Acid or Base Catalyst | New Ester | Use of excess alcohol or removal of ethanol wikipedia.orgmasterorganicchemistry.com |

Cyclization and Heterocycle Formation

The presence of both an amine and an ester group on the same molecule allows for intramolecular cyclization reactions to form various heterocyclic compounds, most notably lactams. Lactams are cyclic amides and are important structural motifs in many biologically active compounds. mdpi.comquimicaorganica.org

The formation of a γ-lactam from this compound would involve an intramolecular reaction where the amine nitrogen attacks the carbonyl carbon of the ester. This process is often facilitated by heat. quimicaorganica.org The stability of the resulting ring system, typically 5- to 7-membered rings, is a significant driving force for these reactions. organic-chemistry.org The synthesis of decorated monocyclic β-lactams is challenging due to their highly constrained and reactive ring. mdpi.com However, methods like the Staudinger cycloaddition have proven effective for forming these rings. mdpi.com

Furthermore, this compound can be a precursor for the synthesis of more complex heterocyclic systems. For example, it can be used in multi-component reactions to generate diverse libraries of lactam-containing compounds. nih.gov These reactions often involve the combination of three or more reactants in a single step to rapidly build molecular complexity. nih.gov

Advanced Organic Reactions Utilizing this compound as a Substrate

Beyond the fundamental reactions of its amine and ester groups, this compound can serve as a substrate in a variety of advanced organic transformations.

Catalytic Hydrogenation

Catalytic hydrogenation is a key reaction for the synthesis of this compound itself, typically from ethyl p-aminobenzoate. This reaction involves the reduction of the aromatic ring using hydrogen gas and a metal catalyst, such as platinum oxide or palladium on carbon. google.com The conditions for this reaction, including pressure, temperature, and catalyst choice, can be optimized to achieve high yields and selectivity for the desired stereoisomer (cis or trans). google.com For instance, using a Raney nickel catalyst can lead to the formation of the trans isomer. google.com

| Catalyst | Pressure (psi) | Temperature (°C) | Product | Reference |

| Platinum oxide | 50 | - | This compound | |

| Raney nickel | 1160 | 80 | 4-aminomethyl cyclohexyl ethyl formate (B1220265) | google.com |

| Rhodium on Alumina | - | - | trans-4-amino-1-cyclohexanecarboxylic acid derivatives | google.com |

Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and a boronic acid. nrochemistry.comwikipedia.org The primary amine of this compound can participate in this reaction, allowing for the introduction of aryl or heteroaryl groups. This reaction is advantageous as it can be performed at room temperature and is tolerant of air, unlike many other cross-coupling reactions. wikipedia.org The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired C-N bond. wikipedia.org

Complex Metal Hydride Reductions

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents that can reduce both the ester and potentially other functional groups within the molecule. youtube.comlibretexts.org Treating this compound with LiAlH₄ would reduce the ethyl ester to a primary alcohol, yielding 4-aminocyclohexylmethanol. libretexts.orgharvard.edu This transformation is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org It is important to note that LiAlH₄ is a very reactive and non-selective reagent. harvard.edu For more selective reductions, milder reagents or protecting group strategies may be necessary. For example, lithium borohydride (B1222165) is a less reactive alternative that can selectively reduce esters in the presence of other functional groups. harvard.edu

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones. alfa-chemistry.comwikipedia.org It traditionally uses formic acid or ammonium formate as both the reducing agent and the nitrogen source. alfa-chemistry.comwikipedia.org While direct studies on this compound in this reaction are not extensively documented, the reaction's general mechanism involves the formation of an iminium ion intermediate, which is subsequently reduced. alfa-chemistry.com

Key features of the Leuckart-Wallach reaction include:

High Temperatures: The reaction often requires elevated temperatures, typically above 120°C. wikipedia.org

N-Formylation: A common side product is the N-formylated amine. alfa-chemistry.com

Catalytic Versions: Modern variations utilize catalysts, such as Cp*Rh(III) complexes, to achieve higher yields and chemoselectivity at lower temperatures (50-70°C). mdma.ch

| Reactant Type | Reagent | Conditions | Product Type |

| Aldehydes/Ketones | Ammonium formate or formamide | High temperatures (120-180°C) | Secondary or tertiary amines |

| Ketones | HCOONH₄, Cp*Rh(III) catalyst | 50-70°C | Primary amines |

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. thermofisher.comwikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. thermofisher.comwikipedia.org Given that this compound is a primary amine, it can participate in this reaction.

The general mechanism proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with an enolizable carbonyl compound. wikipedia.org

Table of Mannich Reaction Components

| Component | Role | Example |

|---|---|---|

| Amine | Nucleophile, forms iminium ion | This compound |

| Aldehyde | Electrophile, forms iminium ion | Formaldehyde |

Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is notable for its mild conditions and tolerance of various functional groups. wikipedia.org this compound, as a primary amine, is a suitable substrate for this transformation.

The reaction can be catalyzed by various means, including Lewis acids or even proceed under catalyst-free conditions. nih.gov It has found significant application in the synthesis of α-amino acids and other biologically relevant molecules. wikipedia.orgnih.gov

Key Features of the Petasis Reaction

Multicomponent: Combines three starting materials in one pot. wikipedia.org

Stereocontrol: Can exhibit high diastereoselectivity with chiral amines or aldehydes. wikipedia.org

Broad Scope: Tolerates a wide range of amines, carbonyls, and boronic acids. wikipedia.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. libretexts.org The ester functionality of this compound can react with these reagents. Typically, the reaction of an ester with an excess of a Grignard or organolithium reagent leads to the formation of a tertiary alcohol. libretexts.org This occurs through a sequential addition-elimination-addition mechanism. libretexts.org

It is important to note that the primary amine group in this compound is acidic and will react with organometallic reagents in an acid-base reaction, consuming the reagent. libretexts.org Therefore, protection of the amino group would be necessary to achieve the desired reaction at the ester group.

General Reaction of Esters with Grignard Reagents

| Starting Material | Reagent | Intermediate | Final Product |

|---|

Specialized Acylation Reagents: Carbodiimides and Vilsmeier Reagent

Carbodiimides: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used as coupling agents in the formation of amide bonds from carboxylic acids and amines. While this compound is an amine, carbodiimides are typically employed to activate a carboxylic acid, which then reacts with an amine.

Vilsmeier Reagent: The Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile used for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org It can also be used to convert carboxylic acids to their corresponding acyl chlorides. researchgate.net The direct reaction of the Vilsmeier reagent with the amino group of this compound could potentially lead to formamidinium salt formation, though this specific reaction is not extensively detailed in the provided search results.

Ugi Reaction

The Ugi reaction is a four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov As a primary amine, this compound is a suitable component for this powerful reaction, which is known for its high atom economy and ability to rapidly generate molecular diversity. wikipedia.org

The reaction is typically exothermic and proceeds quickly upon addition of the isocyanide. wikipedia.org The mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

Ugi Reaction Components

| Component | Example |

|---|---|

| Aldehyde | Benzaldehyde |

| Amine | This compound |

| Carboxylic Acid | Acetic Acid |

Reaction with Haloaromatic Compounds

The primary amino group of this compound can undergo nucleophilic aromatic substitution reactions with activated haloaromatic compounds. More commonly, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to form C-N bonds between amines and aryl halides. These reactions provide a general and efficient route to N-aryl derivatives of this compound.

Applications in Advanced Organic Synthesis

Precursor to Structurally Diverse Nitrogen-Containing Heterocycles

The presence of both an amine and an ester group within the same molecule allows for intramolecular reactions to form nitrogen-containing heterocyclic systems. A notable example is the synthesis of 2-azabicyclo[2.2.2]octan-3-one. ambeed.com This bicyclic lactam is formed through a cyclization reaction when ethyl 4-aminocyclohexanecarboxylate is heated in a solvent such as toluene. google.com This transformation showcases the compound's direct application in creating complex, three-dimensional heterocyclic structures that are of significant interest in medicinal chemistry. ambeed.comgoogle.com Its role as a building block is fundamental to producing a variety of heterocyclic compounds used in pharmaceuticals and materials science. bsxaminoacid.com

Role as an Intermediate in Pharmaceutical Synthesis

This compound is widely described as a crucial intermediate and versatile building block in the synthesis of active pharmaceutical ingredients (APIs). aaronchem.comangenechemical.com Its structure is a key component in the synthesis of numerous complex molecules designed to interact with biological targets.

The compound serves as a recognized precursor in the creation of adenosine (B11128) deaminase inhibitors. Adenosine deaminase is an enzyme that plays a critical role in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for certain cancers and autoimmune diseases. The cyclohexane (B81311) ring and amino group of this compound provide a suitable scaffold for building molecules that can fit into the active site of this enzyme.

In the field of oncology and inflammatory diseases, kinase inhibitors are a major class of targeted therapies. This compound and its derivatives are instrumental in the development of these agents. It has been used as a starting material or intermediate in the synthesis of inhibitors for several kinases, including:

Janus Kinases (JAK): It is used in the synthesis of heteroaryl imidazolone (B8795221) derivatives that act as JAK inhibitors, which are investigated for treating immune-mediated diseases like rheumatoid arthritis. google.comgoogleapis.com

Anaplastic Lymphoma Kinase (ALK): The compound is utilized in the preparation of benzimidazole (B57391) and azabenzimidazole compounds designed to inhibit ALK, a target in certain types of cancer. google.com

Tyrosine Kinases: Related compounds are key to the structure of tyrosine kinase inhibitors like afatinib, an anti-tumor agent. chemicalbook.com

This compound is a documented building block for compounds that modulate the activity of metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.com These receptors are involved in various neurological processes, and their modulators are being investigated for the treatment of neurological and psychiatric disorders. In one patented synthesis, this compound is used to create bicyclic intermediates that form the core of novel mGluR5 allosteric modulators. google.com

Contribution to Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. aaronchem.com It plays a role in the development of new pesticides and herbicides. aaronchem.com The structural motifs derived from this compound can be incorporated into larger molecules designed to have specific activities against pests or weeds, contributing to the creation of new crop protection agents. bsxaminoacid.com

Construction of Complex Molecular Architectures for Research

The compound's utility extends to the synthesis of complex molecules for fundamental chemical research. It serves as a precursor for creating peptidomimetics, which are compounds that mimic the structure and function of peptides, and is used to prepare isomerically pure derivatives for detailed study. The synthesis of bicyclic structures like 2-azabicyclo[2.2.2]octan-3-one is a prime example of its use in constructing rigid and sterically defined molecular architectures that are valuable tools in medicinal chemistry and materials science. ambeed.comgoogle.com

Summary of Applications

| Application Area | Specific Use | Target/Product Class | Reference(s) |

| Heterocycle Synthesis | Precursor for bicyclic lactams | 2-Azabicyclo[2.2.2]octan-3-one | google.com, ambeed.com |

| Pharmaceutical Synthesis | Intermediate for Adenosine Deaminase Inhibitors | Adenosine Deaminase | , |

| Development of Kinase Inhibitor Scaffolds | JAK, ALK, Tyrosine Kinases | , google.com, google.com, googleapis.com | |

| Building block for mGluR5 Modulators | Metabotropic Glutamate Receptor 5 | google.com | |

| Agrochemical Synthesis | Intermediate for crop protection agents | Pesticides, Herbicides | aaronchem.com, bsxaminoacid.com |

| Research Architectures | Precursor for complex molecules | Peptidomimetics, Bicyclic Scaffolds | , ambeed.com |

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity, guiding the modification of a compound to enhance its potency or effects. mans.edu.eg For derivatives of ethyl 4-aminocyclohexanecarboxylate, SAR studies are crucial for optimizing their interaction with biological targets.

Research in this area focuses on how modifications to the core structure influence biological outcomes. For instance, studies on related complex molecules have shown that altering functional groups can significantly impact binding affinity and efficacy. In one study on chromene-based antagonists of Bcl-2 proteins, modifying the 6-position of the chromene ring led to a derivative with a more than three-fold increase in binding affinity to antiapoptotic proteins like Bcl-2 and a thirteen-fold increase in in vitro cytotoxicity against cancer cells. nih.gov Similarly, SAR studies on synthetic cathinones demonstrated that the length of the α-carbon side-chain creates an inverted U-shape relationship with psychostimulant activity, while longer chains increase cytotoxicity. ub.edu For new amidrazone derivatives containing a cyclohexene (B86901) ring, the type and position of substituents were found to be critical for antiproliferative and antimicrobial activities. mdpi.com These examples, while not directly on this compound, illustrate the principles applied to its derivatives to discover new biologically active substances. mdpi.com

| Structural Modification Area | Observed Impact on Activity | Reference Study Principle |

|---|---|---|

| Functional groups on a core ring structure | Can significantly increase binding affinity and cytotoxicity. | Analogues of Bcl-2 protein antagonists nih.gov |

| Length of an aliphatic side-chain | Shows an inverted U-shape correlation with psychostimulant effects. | N-ethyl substituted cathinones ub.edu |

| Position and type of ring substituents | Crucial for modulating antiproliferative and antimicrobial effects. | Amidrazone derivatives mdpi.com |

Modulation of G Protein-Coupled Receptor (GPCR) Activity

Focus on Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Modulation

Metabotropic glutamate receptors (mGluRs), a type of GPCR, are essential for modulating synaptic transmission and neuronal excitability. nih.gov Among these, mGluR5 is a key target in neuroscience research. It is coupled to Gq proteins, and its activation leads to the mobilization of intracellular calcium. mdpi.com Research indicates that derivatives of this compound have the potential to modulate glutamate receptor systems. The modulation of mGluR5 is a therapeutic strategy for conditions like pain, anxiety, and certain neurodegenerative diseases. nih.govmdpi.comresearchgate.net

Studies have shown that activation of mGluR5 can lead to the phosphorylation of downstream targets like the Kv4.2 potassium channel via the extracellular signal-regulated kinase (ERK) pathway, contributing to neuronal plasticity and central sensitization in chronic pain models. nih.gov The activity of mGluR5 is also regulated by other proteins, such as Regulator of G Protein Signaling 4 (RGS4), which can attenuate the receptor's response. nih.gov The development of mGluR5 antagonists and negative allosteric modulators (NAMs) is an active area of pharmaceutical research, with implications for treating Fragile X syndrome, anxiety, and Parkinson's disease. mdpi.comresearchgate.net

Enzyme Interaction Studies

The biological activity of this compound is also attributed to its interaction with various enzymes. As a precursor, it is used to synthesize molecules designed to inhibit specific enzymes, thereby altering metabolic or signaling pathways. This inhibitory action is a cornerstone of development for drugs targeting a range of diseases.

Investigations on Adenosine (B11128) Deaminase Inhibition

A significant application of this compound is in the synthesis of inhibitors for adenosine deaminase (ADA). chemicalbook.com ADA is a key enzyme in purine (B94841) metabolism that converts adenosine to inosine. nih.gov By inhibiting ADA, the local concentration of adenosine increases, which can have protective effects in the cardiovascular system and other tissues. nih.gov

Derivatives such as trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, synthesized from ethyl trans-4-aminocyclohexanecarboxylate, have been studied as ADA inhibitors. chemicalbook.com The inhibition of ADA is a therapeutic strategy being explored for various conditions. For example, in cancer research, inhibiting ADA has been shown to reverse the resistance of cervical cancer cells to the cytotoxic effects of high adenosine levels in the tumor microenvironment. nih.gov Specific ADA inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) are used experimentally to achieve this effect. nih.gov

| Enzyme Target | Precursor Compound | Therapeutic Rationale | Reference |

|---|---|---|---|

| Adenosine Deaminase (ADA) | trans-Ethyl 4-aminocyclohexanecarboxylate | Increase local adenosine levels for therapeutic effects (e.g., anti-inflammation, anti-cancer). | chemicalbook.comnih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | Development of agents for metabolic disorders like diabetes. | |

| Kinases | trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | Development of kinase-targeting agents for various diseases. |

Biological Activity Relevant to Pharmaceutical Applications

This compound is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.com Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it suitable for various synthetic processes. It serves as a raw material for developing dipeptides and other agents targeting metabolic disorders. Furthermore, its derivatives have been identified as potential modulators of dopamine (B1211576) receptors, suggesting applications in treating neurological disorders. The compound is a key building block for creating inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes, and for developing various kinase-targeting agents.

Implications in Disease Models and Therapeutic Target Validation

The derivatives of this compound have significant implications in the study of disease models and the validation of new therapeutic targets.

Oncology : In cancer research, derivatives have been developed as antagonists for antiapoptotic proteins like Bcl-2. nih.gov These compounds can overcome drug resistance in cancer cells and sensitize them to conventional chemotherapies such as cisplatin, validating the approach of targeting Bcl-2 in cancers that overexpress this protein. nih.gov Furthermore, targeting adenosine deaminase, for which this compound is a precursor, is a validated strategy to inhibit tumor cell growth in models of cervical cancer. nih.gov

Neurological and Pain Disorders : The connection to glutamate receptor modulation positions its derivatives as tools to study and potentially treat neurological conditions. The modulation of mGluR5, for example, has direct implications for nociceptive plasticity and central sensitization, which are key mechanisms in chronic inflammatory pain. nih.gov The use of mGluR antagonists in animal models has shown efficacy in reducing seizure phenotypes and movement issues in models of Parkinson's disease, validating these receptors as therapeutic targets. mdpi.com

Biological Activity and Mechanistic Explorations

In Vitro Biological Efficacy Assessments

The preliminary evaluation of a compound's biological activity often begins with in vitro assays to determine its efficacy against specific cellular targets or in disease models. For compounds like ethyl 4-aminocyclohexanecarboxylate and its derivatives, these assessments are crucial in identifying potential therapeutic applications, such as anticancer or neuromodulatory effects.

One of the primary methods to quantify the in vitro efficacy of a potential anticancer agent is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. For instance, in cancer research, the IC50 value indicates the concentration needed to inhibit the proliferation of cancer cell lines by half. While specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature, studies on structurally related compounds provide a basis for understanding its potential. For example, derivatives of quinazolinone have demonstrated significant anti-proliferative effects against various breast cancer cell lines, with some compounds exhibiting IC50 values around 4 µM. nih.gov Similarly, studies on other small molecules have reported IC50 values in the micromolar range against cell lines such as oral cancer (KB) cells. nih.gov

The following interactive table showcases representative IC50 data for various compounds against different cancer cell lines, illustrating the type of data generated in such efficacy assessments.

| Compound/Extract | Cell Line | IC50 (µg/mL) |

| Ethanol (B145695) extract of Wrightia tinctoria bark | Oral Cancer (KB) | 75.084 |

| Ethyl acetate (B1210297) extract of Wrightia tinctoria bark | Oral Cancer (KB) | 179.743 |

| Aqueous extract of Wrightia tinctoria bark | Oral Cancer (KB) | 115.258 |

It is important to note that the biological activity of a compound is highly dependent on its specific chemical structure. Therefore, the anticancer potential of this compound would need to be directly evaluated through rigorous in vitro testing against a panel of cancer cell lines to establish its specific efficacy profile.

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its biological effects is a cornerstone of drug discovery and development. For this compound, preliminary research and the activity of structurally similar molecules suggest potential interactions with specific receptor systems and a subsequent influence on cellular signaling pathways.

Influence on Cellular Signaling Pathways

By interacting with the aforementioned receptor systems, this compound has the potential to modulate various downstream cellular signaling pathways that are critical for cell function and survival.

cAMP/PKA Signaling Pathway: The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous and vital intracellular second messenger system. The levels of intracellular cAMP are regulated by adenylyl cyclase (AC) and phosphodiesterases (PDEs). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of substrate proteins, thereby controlling a wide array of cellular processes, including gene expression, metabolism, and cell growth.

The potential inhibition of adenosine deaminase by this compound derivatives could lead to an accumulation of adenosine. Adenosine, by binding to its receptors (A1, A2A, A2B, A3), can either stimulate (via A2A and A2B receptors) or inhibit (via A1 and A3 receptors) adenylyl cyclase activity, thus modulating intracellular cAMP levels and PKA activity. For example, the activation of A2A receptors has been shown to increase cAMP levels. Conversely, the positive allosteric modulation of mGluR4, which is a Gi/o-coupled receptor, would lead to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels and PKA activity. The net effect of this compound on the cAMP/PKA pathway would therefore depend on its primary molecular target and the cellular context.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques (e.g., NMR, LC-MS, UPLC, HPLC)

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of ethyl 4-aminocyclohexanecarboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and various forms of High-Performance Liquid Chromatography (HPLC) provide detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the unambiguous identification of this compound. Both ¹H and ¹³C NMR spectra offer a detailed map of the molecule's structure. In particular, NMR is crucial for determining the ratio of cis and trans isomers, a critical quality attribute given that the stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring can significantly influence the properties of downstream products. google.com The chemical shifts and coupling constants of the protons on the cyclohexane ring provide definitive information about their relative orientation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and molecular weight determination of mass spectrometry. LC-MS is employed to confirm the identity of the synthesized compound by providing its molecular weight and to detect any impurities. massbank.jp For this compound (molecular weight: 171.24 g/mol for the free base), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 172.2. lookchem.comscbt.com In the case of the hydrochloride salt, while the salt itself is not typically observed in the mass spectrum, the technique would still identify the free base. scbt.com

The choice of mobile phase is critical for successful LC-MS analysis. Due to the compound's basic amino group and polar nature, reversed-phase chromatography is commonly used with acidic mobile phase modifiers (e.g., formic acid or acetic acid) to ensure good peak shape and ionization efficiency. The hydrochloride salt form of the compound is soluble in water, which facilitates its analysis by reversed-phase LC-MS.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound. These techniques separate the target compound from any unreacted starting materials, such as ethyl p-aminobenzoate, and byproducts. Chiral HPLC methods can also be developed to determine the enantiomeric excess if an asymmetric synthesis is performed.

UPLC, which uses smaller stationary phase particles than conventional HPLC, offers faster analysis times and higher resolution, making it suitable for high-throughput screening and quality control. google.com A typical HPLC or UPLC analysis would involve a C18 column and a mobile phase gradient of water/acetonitrile or water/methanol with an acidic modifier. Detection is commonly performed using a UV detector, as the compound, while lacking a strong chromophore, will still exhibit some absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Table 1: Spectroscopic and Chromatographic Methods for this compound

| Technique | Purpose | Typical Conditions/Observations | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation, Isomer Ratio Determination | Provides chemical shifts and coupling constants to confirm the molecular structure and the cis/trans stereochemistry. | google.com |

| LC-MS | Identity Confirmation, Impurity Detection | Expected [M+H]⁺ ion at m/z ≈ 172.2 for the free base. Reversed-phase C18 column with acidified water/acetonitrile mobile phase. | massbank.jplookchem.comscbt.com |

| HPLC/UPLC | Purity Assessment, Separation of Isomers | Reversed-phase (e.g., C18) or chiral columns. Mobile phase often a gradient of water and an organic solvent like acetonitrile. | |

| Chiral HPLC | Determination of Enantiomeric Excess | Employs a chiral stationary phase to separate enantiomers. |

Chromatographic Purification and Separation Techniques

Following synthesis, this compound must be isolated and purified from the reaction mixture. Chromatographic techniques are the primary methods used to achieve high purity.

Flash Column Chromatography is a widely used preparative technique for the purification of organic compounds. For this compound, silica (B1680970) gel is the standard stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product. Given the basicity of the amino group, which can cause peak tailing on acidic silica gel, a small amount of a base like triethylamine (B128534) may be added to the eluent system to improve the separation.

Crystallization is another key purification method, often used after initial purification by chromatography or as a standalone technique if the crude product is of sufficient purity. The process involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. For the hydrochloride salt of this compound, which is a solid, recrystallization from a suitable solvent system like ethanol (B145695)/ether could be an effective purification strategy. A patent describing the purification of related compounds mentions washing the isolated crystals with solvents such as diisopropyl ether, hexane, or ethyl acetate to remove residual impurities. google.com

Table 2: Purification Techniques for this compound

| Technique | Stationary/Solid Phase | Typical Mobile Phase/Solvent | Purpose | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient. A small amount of triethylamine may be added. | Removal of non-polar and highly polar impurities from the reaction mixture. | rsc.org |

| Crystallization | Crystalline Solid | Ethanol, Diisopropyl ether, Hexane, Ethyl Acetate | Final purification to achieve high-purity solid material; separation of isomers. | google.com |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful computational techniques used to represent and predict the behavior of molecules. These methods allow researchers to study the dynamic nature of Ethyl 4-aminocyclohexanecarboxylate, including its conformational flexibility and interactions with its environment.

One of the primary tools in this domain is Molecular Dynamics (MD) simulation . MD simulations calculate the motion of atoms in a molecule over time by solving Newton's equations of motion. For this compound, an MD simulation would typically involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. The simulation would reveal the preferred three-dimensional arrangements, or conformations, of the molecule. The cyclohexane (B81311) ring can exist in several conformations, such as the chair, boat, and twist-boat forms. MD simulations can determine the relative stability of these conformations and the energy barriers between them. The orientation of the amino and ethyl carboxylate groups (axial versus equatorial) in the predominant chair conformation is crucial for its biological activity.

Quantum chemical calculations , based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure of this compound. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties. For instance, DFT calculations can predict the molecule's geometry, vibrational frequencies (which can be compared with experimental infrared and Raman spectra for validation), and electronic properties such as the distribution of electron density. This information helps in understanding the molecule's reactivity and the nature of its chemical bonds.

| Technique | Investigated Properties | Significance |

|---|---|---|

| Molecular Dynamics (MD) | Conformational preferences (chair, boat), orientation of functional groups (axial/equatorial), flexibility, and interaction with solvent. | Understanding the dynamic behavior and the most stable structures of the molecule in a biological environment. |

| Quantum Chemical Calculations (DFT) | Optimized geometry, electronic structure, charge distribution, and vibrational spectra. | Provides insights into molecular stability, reactivity, and spectroscopic properties. |

Probing Structure-Function Relationships

Understanding the relationship between the chemical structure of this compound and its biological function is a key objective of computational studies. This knowledge is essential for designing more potent and selective drug candidates.

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For this compound, this would involve computationally modeling a series of related compounds where, for example, the ethyl group is replaced by other alkyl groups, or the amino group is substituted. By calculating properties such as binding affinity to a target protein for each analog, researchers can build a model that correlates specific structural features with activity. For instance, the trans isomer of this compound is known to have different binding affinities compared to the cis isomer, highlighting the importance of stereochemistry in its biological function.

Pharmacophore modeling is another crucial technique in this area. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of active analogs of this compound would identify the key features, such as hydrogen bond donors (from the amino group), hydrogen bond acceptors (from the ester carbonyl), and hydrophobic regions (the cyclohexane ring). This model can then be used to virtually screen large databases of compounds to identify new molecules that possess the same pharmacophoric features and are therefore likely to be active.

| Approach | Methodology | Application to this compound |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the molecular structure and evaluation of the effect on biological activity. | Investigating how changes to the ester group, amino group, or cyclohexane ring affect its interaction with biological targets. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Developing a model of key interaction points to guide the design of new, potentially more active, compounds. |

Prediction of Binding Affinities and Pharmacological Interactions

A primary goal of computational chemistry in drug discovery is to predict how strongly a molecule will bind to its biological target, a property known as binding affinity. This is crucial for prioritizing which compounds to synthesize and test experimentally.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. For this compound, which has been used in the synthesis of adenosine (B11128) deaminase inhibitors, molecular docking could be employed to predict its binding mode and affinity to this enzyme. chemicalbook.com The amino group is likely to form hydrogen bonds with amino acid residues in the active site of the protein.

More advanced methods, often building upon docking results, can provide more accurate predictions of binding free energy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. These calculations are typically performed on snapshots taken from molecular dynamics simulations of the protein-ligand complex.

Furthermore, computational models can predict various pharmacokinetic properties. Molecular descriptors, such as topological polar surface area (TPSA), can be calculated to estimate properties like blood-brain barrier penetration. For the hydrochloride salt of the trans-isomer, a low skin permeation coefficient (LogKp of -6.79 cm/s) has been predicted, suggesting poor dermal absorption.

| Property | Predicted Value/Observation | Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Predicts moderate blood-brain barrier penetration. |

| LogKp (Skin Permeation) | -6.79 cm/s | Indicates poor potential for topical applications. |

| CYP450 Inhibition | Predicted to be negative for all isoforms. | Suggests a low likelihood of metabolic interference. |

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel Analogs with Tailored Bioactivity

The core structure of ethyl 4-aminocyclohexanecarboxylate serves as a versatile template for creating novel analogs with customized biological activities. The design of these new molecules often involves modifying the amine or the ester functionalities or by using the entire aminocyclohexanecarboxylate core as a constrained scaffold to mimic or replace peptide fragments.

One established application is the use of the trans-isomer in the synthesis of inhibitors of adenosine (B11128) deaminase. chemicalbook.com For instance, it is a key intermediate for creating trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, demonstrating its utility in generating enzyme inhibitors. chemicalbook.com Building on this, future designs could explore a wider range of substituents on the purine (B94841) ring or bioisosteric replacements for the purine core itself to optimize binding affinity and selectivity.

Furthermore, the principle of using conformationally constrained scaffolds is a powerful strategy in drug design. The trans-4-aminocyclohexanecarboxylic acid (the parent acid) has been proposed as a rigid substitute for a Gly-Gly dipeptide unit in analogs of the opioid peptide Dynorphin A. researchgate.net This suggests that this compound analogs could be designed to mimic or antagonize peptide-receptor interactions in various systems, extending beyond opioid receptors to other G-protein coupled receptors (GPCRs) where specific conformations are key for activity.

Researchers have also demonstrated the successful synthesis of a variety of novel compounds by linking amino acids to different molecular scaffolds to enhance bioactivity, such as improving anti-proliferative effects in cancer cell lines. mdpi.com This strategy can be applied to this compound, where the amino group can be acylated with various amino acids or peptidomimetic fragments to create libraries of new compounds for screening against different diseases.

| Analog Design Strategy | Biological Target/Application | Rationale |

| Substitution on the Amino Group | Kinases, Proteases | Introduce new binding interactions or modify physicochemical properties. |

| Modification of the Ester | Prodrugs, Controlled Release | Alter solubility, metabolic stability, and pharmacokinetic profiles. |

| Use as a Peptide Mimetic | GPCRs, Peptide Receptors | Provide conformational constraint to mimic or block peptide binding. researchgate.net |

| Synthesis of Fused Ring Systems | Various Therapeutic Targets | Create novel, rigid scaffolds with unique 3D shapes for target binding. |

| Bioisosteric Replacement | Adenosine Deaminase, other enzymes | Replace key functional groups to improve potency, selectivity, or ADME properties. chemicalbook.com |

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring—specifically the cis versus trans orientation of the amino and carboxylate groups—is critical for biological activity. The trans isomer is often the biologically active form, as seen in its use for Janus Kinase (JAK) inhibitors and as a Dynorphin A analog. researchgate.netgoogle.com Consequently, research has focused on stereoselective methods to produce the trans isomer efficiently.

An industrially viable process involves the catalytic hydrogenation of p-aminobenzoic acid followed by separation of the resulting cis and trans isomers. researchgate.net However, more advanced and efficient stereoselective transformations are emerging. Key research avenues include:

Catalytic Isomerization: Methods have been developed to convert the thermodynamically less stable cis isomer into the desired trans isomer. One patented process describes a one-pot reaction starting from a 4-aminobenzoic acid derivative using a ruthenium catalyst under basic conditions, which yields a high trans ratio of over 75%. google.comgoogle.com This process is advantageous for industrial applications due to the use of low hydrogen pressure. google.com

Directed Hydrogenation: Future research could focus on developing catalysts and conditions for the direct, stereoselective hydrogenation of aromatic precursors (like p-aminobenzoic acid) to preferentially yield the trans isomer, thereby eliminating the need for a separate isomerization or separation step.

Enantioselective Synthesis: While much of the focus has been on cis/trans diastereomers, the introduction of additional substituents on the cyclohexane ring would create chirality. The development of methods for the asymmetric synthesis of specific enantiomers of substituted 4-aminocyclohexanecarboxylate derivatives is a significant future challenge. This would open the door to creating highly specific chiral drugs with improved therapeutic indices.

| Synthetic Method | Description | Key Advantage |

| Fractional Recrystallization | Separation of cis and trans isomers based on differences in solubility. researchgate.net | Simple, established method. |

| Catalytic Hydrogenation & Isomerization | Hydrogenation of p-aminobenzoic acid followed by base-catalyzed conversion of the cis to the trans isomer. google.com | High yield of the desired trans isomer. |

| One-Pot Stereoselective Synthesis | Reaction of a 4-aminobenzoic acid derivative using a Ruthenium catalyst under basic conditions to directly favor the trans product. google.com | Process efficiency, suitable for industrial scale-up. google.com |

Potential in New Therapeutic Areas Based on Mechanistic Insights

The utility of this compound as an intermediate has already been established in the synthesis of compounds targeting several important drug classes. google.com Mechanistic understanding of how the rigid cyclohexane scaffold contributes to activity in these areas is paving the way for its exploration in new therapeutic contexts.

Oncology: The core structure is used as a substituent for the anticancer agents daunorubicin (B1662515) and adriamycin. google.comgoogle.com This suggests its potential role in modifying the pharmacokinetics or interaction of these DNA intercalators, possibly reducing toxicity while maintaining efficacy. Further exploration could involve incorporating this moiety into other classes of anticancer agents or designing novel compounds where it directly interacts with oncogenic targets.

Inflammatory and Autoimmune Diseases: Its role as a key building block for Janus Kinase (JAK) inhibitors highlights its potential in treating diseases like rheumatoid arthritis and psoriasis. google.com The rigid scaffold likely helps to position key binding elements correctly within the ATP-binding pocket of the kinase. This success invites the design of new analogs targeting other kinases implicated in inflammatory pathways.

Neurological Disorders: The finding that a trans-4-aminocyclohexanecarboxylic acid analog can act as a conformationally constrained mimetic for a dipeptide in an opioid peptide suggests significant potential in neuroscience. researchgate.net This concept can be applied to design modulators for other neuropeptide receptors involved in pain, mood disorders, and neurodegenerative diseases, where receptor subtype selectivity is a major challenge.

Integration with Sustainable and Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint, improve safety, and lower costs. researchgate.net The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

Future research will likely focus on several key areas of green chemistry:

Use of Renewable Feedstocks: Exploring synthetic routes that begin from bio-based starting materials, such as sugar-derived carboxylic acids, represents a major goal for sustainable chemistry. rsc.org

Catalytic Efficiency: The shift from stoichiometric reagents to catalytic processes is a core principle of green chemistry. The use of recyclable catalysts, such as the Ruthenium on carbon (Ru/C) catalyst mentioned in stereoselective synthesis, is a step in this direction. google.comgoogle.com Future work could involve developing even more efficient, non-precious metal catalysts.

Energy and Process Efficiency: The development of one-pot syntheses and continuous manufacturing processes minimizes waste, energy consumption, and manual handling. google.comresearchgate.net The patented one-pot method to produce the trans isomer at low pressure is an excellent example of a greener industrial process. google.comgoogle.com

Safer Solvents and Reagents: A significant goal is to replace hazardous reagents and solvents with more benign alternatives. mdpi.com For example, developing synthetic routes that use water, ethanol (B145695), or other green solvents, or even solvent-free conditions, would greatly improve the sustainability profile of any synthesis. mdpi.comresearchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing one-pot reactions to reduce intermediate separation and purification steps. google.com |

| Atom Economy | Utilizing catalytic hydrogenation which has high atom economy. |

| Less Hazardous Synthesis | Avoiding toxic reagents and high-pressure reactions in favor of milder conditions. researchgate.net |

| Catalysis | Employing recyclable heterogeneous catalysts like Ru/C for hydrogenation and isomerization. google.com |

| Benign Solvents | Using water or ethanol as solvents where possible. mdpi.com |

| Energy Efficiency | Developing processes that run at lower pressures and temperatures. google.com |

Q & A

Q. What are the established synthetic routes for Ethyl 4-aminocyclohexanecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via catalytic hydrogenation or thermal cyclization. Two key methods include:

- Catalytic Hydrogenation : Ethyl p-aminobenzoate is hydrogenated at 50 psi H₂ pressure using platinum oxide in ethanol/HCl, followed by alkaline extraction and vacuum distillation (yield: ~80%) .

- Thermal Cyclization : Heating this compound in toluene at 170°C for 2–3 hours under reflux, followed by ethyl acetate extraction .

Q. Optimization Tips :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or GC-MS to determine endpoint.

- For hydrogenation, ensure catalyst activation (e.g., pre-reduction of PtO₂).

Q. Table 1: Synthesis Comparison

| Method | Conditions | Yield | Purity | Key Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (50 psi), PtO₂, ethanol/HCl | ~80% | >95% | |

| Thermal Cyclization | Toluene, 170°C, 3h | ~70–85% | 90–95% |

Q. How can stereoisomers (cis/trans) of this compound be separated and characterized?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for volatile steps .

- Waste Disposal : Collect organic waste separately; neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal .

- Emergency Response : For skin contact, rinse with water for 15 minutes; consult a poison control center .

Q. Which analytical techniques are most effective for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities .

- GC-MS : Detect volatile byproducts (e.g., residual toluene or ethyl acetate) with electron ionization .

- Elemental Analysis : Confirm C, H, N composition (theoretical: C 59.60%, H 8.80%, N 8.68%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved?

Methodological Answer: Discrepancies often arise from catalyst activity, solvent purity, or workup efficiency. To troubleshoot:

Q. What computational tools aid in predicting the compound’s reactivity or biological activity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model cyclohexane ring conformation shifts under varying solvent conditions (e.g., ’s 3D visualization) .

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites for reaction pathway predictions .

- QSAR Models : Corrogate substituent effects (e.g., ester vs. amide derivatives) with biological activity data from analogs .

Q. How can enzymatic methods be applied to modify this compound?

Methodological Answer:

- Ligase Engineering : Use coronafacic acid ligases to catalyze amide bond formation (e.g., ’s ligase-catalyzed reactions) .

- Immobilized Enzymes : Optimize pH (6.5–7.5) and temperature (30–40°C) for reusability in flow reactors.

- Kinetic Studies : Measure and using spectrophotometric assays (e.g., NADH-coupled detection) .

Q. What strategies validate the compound’s role as a drug intermediate?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 4-amino benzoate) to assess antimicrobial or anti-inflammatory activity .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (SPR) using cancer cell lines .

- Metabolic Stability : Perform liver microsome studies to evaluate esterase-mediated hydrolysis rates .

Data Contradiction Example :

A 2024 study reported 85% yield for thermal cyclization , while a 2021 protocol achieved 70% . This discrepancy may stem from solvent purity (anhydrous vs. technical grade) or heating uniformity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.